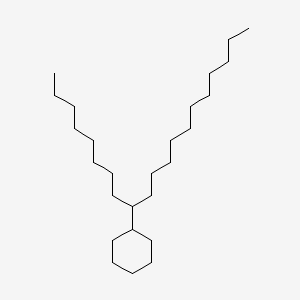
2,7-Dibromospiro(cyclohexane-1',9-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromospiro(cyclohexane-1’,9-9H-fluorene) is a chemical compound with the molecular formula C25H14Br2O. It is known for its unique spiro structure, which involves a cyclohexane ring fused to a fluorene moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromospiro(cyclohexane-1’,9-9H-fluorene) typically involves a multi-step process. One common method starts with the bromination of fluorene to obtain 2,7-dibromofluorene. This intermediate is then subjected to a spirocyclization reaction with cyclohexanone under acidic conditions to form the desired spiro compound .
Industrial Production Methods
Industrial production of 2,7-Dibromospiro(cyclohexane-1’,9-9H-fluorene) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromospiro(cyclohexane-1’,9-9H-fluorene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and ligands like triphenylphosphine are commonly used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorene derivatives, while coupling reactions can produce complex organic frameworks .
Scientific Research Applications
2,7-Dibromospiro(cyclohexane-1’,9-9H-fluorene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including semiconductors and optoelectronic devices .
Mechanism of Action
The mechanism by which 2,7-Dibromospiro(cyclohexane-1’,9-9H-fluorene) exerts its effects depends on its specific application. In chemical reactions, the spiro structure provides unique steric and electronic properties that influence reactivity. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. In biological systems, its derivatives may interact with specific molecular targets, although detailed pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromospiro(fluorene-9,9’-xanthene): Similar spiro structure but with a xanthene moiety.
2,7-Dibromospiro(cyclopentane-1,9’-fluorene): Similar structure with a cyclopentane ring instead of cyclohexane .
Uniqueness
2,7-Dibromospiro(cyclohexane-1’,9-9H-fluorene) is unique due to its specific spiro structure involving a cyclohexane ring. This structure imparts distinct steric and electronic properties, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C17H16Br2 |
|---|---|
Molecular Weight |
380.1 g/mol |
IUPAC Name |
2,7-bis(bromomethyl)-9,9-dimethylfluorene |
InChI |
InChI=1S/C17H16Br2/c1-17(2)15-7-11(9-18)3-5-13(15)14-6-4-12(10-19)8-16(14)17/h3-8H,9-10H2,1-2H3 |
InChI Key |
DGKYLICIXZQUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)CBr)C3=C1C=C(C=C3)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


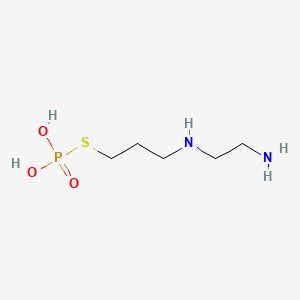
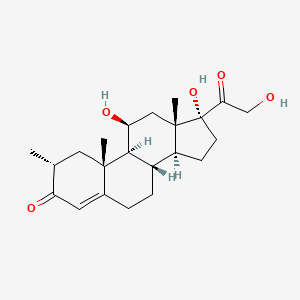
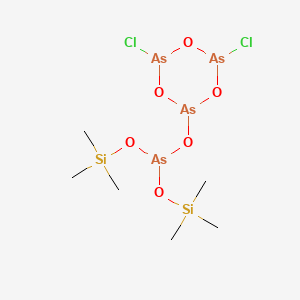
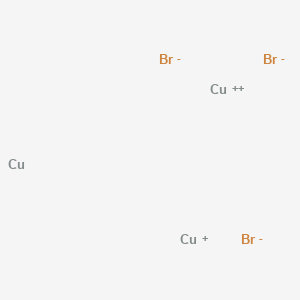
![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)
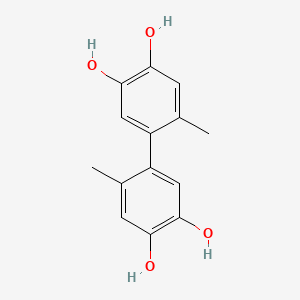

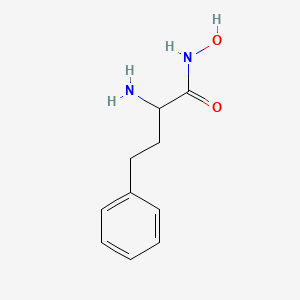
![3',7'-Dihydroxy-2'-(hydroxymethyl)-2',4',7'-trimethyl-2',7'-dihydrospiro[cyclopropane-1,5'-inden]-6'(3'h)-one](/img/structure/B13733711.png)
![[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate](/img/structure/B13733712.png)
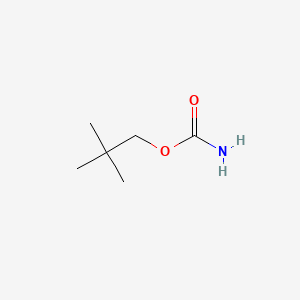
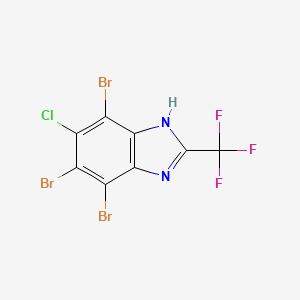
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)
